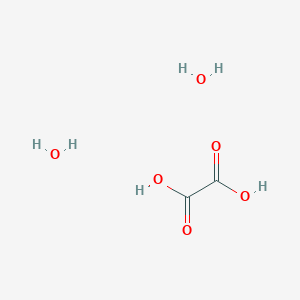
Oxalsäure-Dihydrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oxalsäure-Dihydrat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Oxalsäure übt ihre Wirkungen durch verschiedene Mechanismen aus:
Chelatbildung: Sie bildet starke Komplexe mit Metallionen, die zur Entfernung von Schwermetallen aus Lösungen verwendet werden können.
Decarboxylierung: In Pilzen wird Oxalsäure durch das Enzym Oxalat-Decarboxylase zu Ameisensäure und Kohlendioxid decarboxyliert.
Oxidation-Reduktion: Sie beteiligt sich an Redoxreaktionen und fungiert sowohl als Oxidations- als auch als Reduktionsmittel.
Wirkmechanismus
Target of Action
Oxalic acid dihydrate primarily targets the lactate dehydrogenase (LDH) enzyme . This enzyme plays a crucial role in the conversion of lactate to pyruvate in the body, a key step in the metabolic pathway . Oxalic acid dihydrate also affects the eyes, skin, respiratory system, and kidneys .
Mode of Action
The oxalate ion, a conjugate base of oxalic acid, acts as a competitive inhibitor of the LDH enzyme . This means it competes with the natural substrate (lactate) for the active site of the enzyme, thereby inhibiting the enzyme’s function .
Biochemical Pathways
Oxalic acid dihydrate is involved in various biochemical pathways. It is a secondary metabolite secreted by fungi, bacteria, and plants . It plays a role in the degradation of the lignocellulose complex by fungi, which are considered to be the most effective degraders of wood . The active regulation of the oxalic acid concentration is linked with enzymatic activities .
Pharmacokinetics
Oxalic acid dihydrate is produced in the body by the metabolism of glyoxylic acid or ascorbic acid .
Result of Action
The action of oxalic acid dihydrate can lead to irritation of the eyes, skin, and mucous membrane; eye burns; localized pain, cyanosis; shock, collapse, convulsions; and kidney damage . In severe cases, it can cause perforations in the esophagus and stomach, which may result in serious infections and require surgery .
Action Environment
Oxalic acid dihydrate exhibits high solubility in water, which increases as temperatures rise . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
Oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . Oxalates are also mentioned among low-molecular weight compounds involved indirectly in the degradation of the lignocellulose complex by fungi, which are considered to be the most effective degraders of wood .
Cellular Effects
Excessive ingestion of oxalic acid or prolonged skin contact can be dangerous . The lower pH (<2.5) of more concentrated oxalic acid excretions may degrade cambium cell walls and have a toxic effect on chestnut cambium cells . In some people, it can also increase the risk of kidney stones .
Molecular Mechanism
The conjugate base of oxalic acid is the hydrogenoxalate anion, and its conjugate base (oxalate) is a competitive inhibitor of the lactate dehydrogenase (LDH) enzyme . The active regulation of the oxalic acid concentration is linked with enzymatic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, oxalic acid is used for various analytical purposes. It can act as a reagent in different chemical reactions, aiding scientists in the identification and quantification of various substances . The absorbed oxalic acid in roots was primarily localized in the cell walls and combined with -OH or pectin groups, and precipitation as phosphate or oxalate may be responsible for the detoxification in root cells .
Dosage Effects in Animal Models
In the range finding study, the lowest dose of 0.25 % already led to reduced water intake and at the two highest doses of 2.5 and 5% oxalic acid in drinking water most animals died .
Metabolic Pathways
The degradation of oxalic acid via decarboxylation is typical for fungi and is catalysed by a lyase named oxalate decarboxylase (ODC, EC 4.1.1.2). The activity of ODC leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .
Transport and Distribution
Oxalic acid dihydrate crystals are monoclinic and exhibit a space group P 2 1 / n. Each unit cell contains two molecules . The distribution of oxalic acid dihydrate within a colony was shown by macro-computed tomography; it was rapid and consistent .
Subcellular Localization
At the subcellular level, most oxalic acid in roots was localized in the cell walls and trophoplast fraction . The increased density of the individual bee was continuous for at least 14 days after the treatment indicating the presence of oxalic acid dihydrate in the hive even long after a treatment .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Oxalsäure-Dihydrat kann durch verschiedene Verfahren synthetisiert werden:
Oxidation von Kohlenhydraten: Dieses Verfahren beinhaltet die Oxidation von Kohlenhydraten wie Zucker, Glucose oder Stärke mit konzentrierter Salpetersäure.
Synthese aus Kohlenmonoxid: Dieses Verfahren verwendet Kohlenmonoxid und Natriumhydroxid zur Herstellung von Natriumoxalat, das dann angesäuert wird, um Oxalsäure zu erhalten.
Industrielle Produktionsmethoden:
Oxidation mit Salpetersäure: Dies ist das gebräuchlichste industrielle Verfahren, bei dem Kohlenhydrate mit Salpetersäure oxidiert werden.
Hydrolyse von Cellulose: Bei diesem Verfahren wird Cellulose bei erhöhten Temperaturen mit geschmolzenem this compound behandelt, um Oxalsäure zu erzeugen.
Analyse Chemischer Reaktionen
Oxalsäure-Dihydrat durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Sie kann mit Reduktionsmitteln wie Natriumamalgam zu Glykolsäure reduziert werden.
Veresterung: Oxalsäure reagiert mit Alkoholen unter Bildung von Estern wie Dimethyloxalat in Gegenwart von Säurekatalysatoren.
Komplexierung: Sie bildet Komplexe mit Metallionen, wie zum Beispiel Calciumoxalat, das in Wasser unlöslich ist.
Vergleich Mit ähnlichen Verbindungen
Oxalsäure-Dihydrat kann mit anderen Dicarbonsäuren verglichen werden:
Bernsteinsäure: Im Gegensatz zu Oxalsäure ist Bernsteinsäure weniger sauer und bildet keine unlöslichen Komplexe mit Calcium.
Malonsäure: Malonsäure hat eine ähnliche Struktur, ist aber wasserlöslicher und weniger giftig als Oxalsäure.
Ähnliche Verbindungen:
- Bernsteinsäure
- Malonsäure
- Weinsäure
- Fumarsäure
This compound zeichnet sich durch seine starken sauren Eigenschaften, die Fähigkeit, unlösliche Komplexe mit Calcium zu bilden, und seine breite Palette an Anwendungen in verschiedenen Bereichen aus.
Eigenschaften
IUPAC Name |
oxalic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVPUGOOGXGPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | OXALIC ACID DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075003 | |
| Record name | Oxalic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [ICSC] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS], COLOURLESS CRYSTALS. | |
| Record name | Ethanedioic acid, dihydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxalic acid dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12023 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | OXALIC ACID DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 13-14 | |
| Record name | OXALIC ACID DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.65 g/cm³ | |
| Record name | OXALIC ACID DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
6153-56-6 | |
| Record name | Oxalic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, dihydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxalic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXALIC ACID DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2L2IJ59O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXALIC ACID DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
101-102 °C | |
| Record name | OXALIC ACID DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















